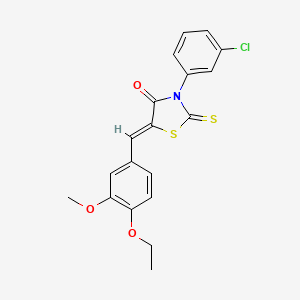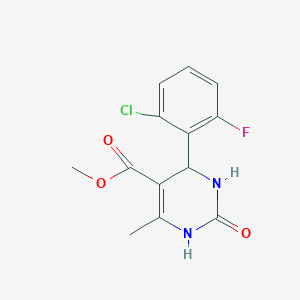![molecular formula C14H12ClN5S B15100046 3-[(2-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine](/img/structure/B15100046.png)
3-[(2-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine is an organic compound belonging to the class of phenyl-1,2,4-triazoles These compounds are characterized by a 1,2,4-triazole ring substituted by a phenyl group
Preparation Methods
The synthesis of 3-[(2-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine typically involves the reaction of 2-chlorobenzyl chloride with 2-mercaptopyridine in the presence of a base to form the intermediate 2-(2-chlorobenzylthio)pyridine. This intermediate is then reacted with hydrazine hydrate and triethyl orthoformate to form the final product. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or acetonitrile .
Chemical Reactions Analysis
3-[(2-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Cyclization: It can also undergo cyclization reactions to form fused ring systems under appropriate conditions.
Scientific Research Applications
3-[(2-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(2-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway. The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Comparison with Similar Compounds
3-[(2-Chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole-4-ylamine can be compared with other triazole-based compounds such as:
1,2,3-Triazoles: These compounds are widely used in pharmaceutical chemistry and have applications in medicinal chemistry due to their biological properties.
1,3,4-Triazoles:
The uniqueness of this compound lies in its specific substitution pattern and its potential neuroprotective and anti-neuroinflammatory properties, which make it a promising candidate for further research and development.
Properties
Molecular Formula |
C14H12ClN5S |
|---|---|
Molecular Weight |
317.8 g/mol |
IUPAC Name |
3-[(2-chlorophenyl)methylsulfanyl]-5-pyridin-2-yl-1,2,4-triazol-4-amine |
InChI |
InChI=1S/C14H12ClN5S/c15-11-6-2-1-5-10(11)9-21-14-19-18-13(20(14)16)12-7-3-4-8-17-12/h1-8H,9,16H2 |
InChI Key |
LIBJTFLFRKKCKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(N2N)C3=CC=CC=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[(2-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15099966.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-indol-3-yl)ethyl]amino}methylidene]-3-phenylpropanamide](/img/structure/B15099972.png)

![N-(3,4-dichlorophenyl)-2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15099981.png)

![(4E)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-phenylpyrrolidine-2,3-dione](/img/structure/B15099989.png)

![9-methyl-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(4-phenylpiperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15100008.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(4-methylphenoxy)-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B15100015.png)

![5-(4-Ethoxyphenyl)-3-[(2-fluorophenyl)methylthio]-1,2,4-triazole-4-ylamine](/img/structure/B15100022.png)
![2-[4-amino-5-(4-chlorophenyl)(1,2,4-triazol-3-ylthio)]-N-[4-chloro-3-(trifluor omethyl)phenyl]acetamide](/img/structure/B15100035.png)
![4-({[5-(2,5-Dichlorophenyl)furan-2-yl]carbonyl}amino)benzoic acid](/img/structure/B15100060.png)
![1-[3-(dimethylamino)propyl]-4-[(3-fluoro-4-methoxyphenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15100067.png)
